molecular formula C18H20FN5O4 B2566819 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1235317-18-6

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Número de catálogo B2566819
Número CAS: 1235317-18-6
Peso molecular: 389.387
Clave InChI: LUPFWUCSMSVLJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H20FN5O4 and its molecular weight is 389.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research explored the effects of selective antagonists on orexin receptors, revealing a major role of orexin-1 receptor (OX1R) mechanisms in binge eating. Compounds such as SB-649868 showed selective reduction in binge eating for highly palatable food without affecting standard food intake, suggesting that OX1R antagonism could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization of Novel Compounds

Studies have demonstrated the synthesis and potential therapeutic applications of novel compounds, including the development of COX2-specific inhibitors and PET radiotracers for studying CB1 cannabinoid receptors. These findings highlight the importance of novel synthetic pathways and molecular docking analyses in developing specific inhibitors for anti-inflammatory therapy and imaging agents for receptor studies (Srinivas et al., 2015), (Katoch-Rouse & Horti, 2003).

Pharmacokinetics and Metabolism of ALK Inhibitors

Research on novel anaplastic lymphoma kinase (ALK) inhibitors has shown that enzymatic hydrolysis in plasma can significantly affect the pharmacokinetics of these compounds. Efforts to minimize hydrolysis have led to the discovery of analogs stable in mouse plasma, although these more stable compounds exhibited reduced potency against ALK, indicating a balance between metabolic stability and therapeutic efficacy (Teffera et al., 2013).

Discovery of Antimycobacterial Agents

The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity represent significant advances in tuberculosis treatment. One compound demonstrated superior in vitro activity against Mycobacterium tuberculosis, showing promise as a novel therapeutic option (Kumar et al., 2008).

Propiedades

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4/c19-13-1-3-14(4-2-13)21-18(27)24-8-5-12(6-9-24)11-20-16(25)17(26)22-15-7-10-28-23-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,25)(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPFWUCSMSVLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.